NVS-PAK1-1: A Deep Dive into its Allosteric Inhibition of PAK1
NVS-PAK1-1: A Deep Dive into its Allosteric Inhibition of PAK1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NVS-PAK1-1, a potent and highly selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This document details its molecular interactions, downstream signaling effects, and key experimental data, offering valuable insights for researchers in oncology, neurodegenerative diseases, and other fields where PAK1 signaling is implicated.
Core Mechanism of Action: Allosteric Inhibition
NVS-PAK1-1 functions as a potent and selective allosteric inhibitor of PAK1.[1][2][3] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, NVS-PAK1-1 binds to a distinct, allosteric site on the PAK1 enzyme. This allosteric binding induces a conformational change in the kinase, rendering it inactive. This mechanism of action contributes to its high selectivity for PAK1 over other kinases, including other members of the PAK family.[4][5]
The inhibition is ATP-competitive, which is likely an indirect consequence of the DFG-out binding conformation induced by the allosteric compound, making it incompatible with ATP binding.[4]
Quantitative Analysis of Potency and Selectivity
NVS-PAK1-1 demonstrates exceptional potency against PAK1 with a remarkable selectivity profile. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.
| Target | Assay | Metric | Value (nM) | Reference |
| Dephosphorylated PAK1 | Caliper Assay | IC50 | 5 | [1][2][4] |
| Phosphorylated PAK1 | Caliper Assay | IC50 | 6 | [4][5] |
| PAK1 | DiscoverX Kinome Scan | Kd | 7 | [3][4][6] |
| Dephosphorylated PAK2 | Caliper Assay | IC50 | 270 | [4] |
| Phosphorylated PAK2 | Caliper Assay | IC50 | 720 | [4] |
| PAK2 | DiscoverX Kinome Scan | Kd | 400 | [2][3][6][7] |
Table 1: In Vitro Potency of NVS-PAK1-1 against PAK1 and PAK2.
| Cell Line | Assay | Metric | Value (µM) | Conditions | Reference |
| Su86.86 (Pancreatic Carcinoma) | Proliferation Assay | IC50 | 2 | Inhibition of both PAK1 and partial inhibition of PAK2 | [2][4] |
| Su86.86 with shPAK2 | Proliferation Assay | IC50 | 0.21 | PAK2 downregulated | [2][4] |
| MS02 (Murine Schwannoma) | Proliferation Assay | IC50 | 4.7 | 72-hour treatment | [8][9] |
| HEI-193 (Human Schwannoma) | Proliferation Assay | IC50 | 6.2 | 72-hour treatment | [8][9] |
| Su86.86 with shPAK2 | MEK S289 Phosphorylation | IC50 | 0.21 | - | [4] |
Table 2: Cellular Activity of NVS-PAK1-1.
NVS-PAK1-1 exhibits over 50-fold selectivity for PAK1 over PAK2 in biochemical assays.[5] A kinome scan against 442 kinases at a concentration of 10 µM revealed exquisite selectivity, with a selectivity score (S10) of 0.003.[4] Furthermore, it showed no significant cross-reactivity against a panel of 53 proteases, 22 receptors, and 28 bromodomains.[4]
Downstream Signaling Pathway Inhibition
PAK1 is a critical node in numerous signaling pathways that regulate cell proliferation, survival, and motility.[4][10] NVS-PAK1-1, by inhibiting PAK1, effectively suppresses these downstream pathways. One of the key downstream effects is the inhibition of the phosphorylation of MEK1 at Ser289.[2][4][6][7] However, this inhibition is observed at concentrations that inhibit both PAK1 and PAK2 (6-20 µM) in cells with high levels of both kinases.[2][4] In cells where PAK2 is downregulated, NVS-PAK1-1 inhibits MEK phosphorylation at a much lower concentration.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 4. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 5. NVS-PAK1-1, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. NVS-PAK1-1 | PAK1 inhibitor | CAS 1783816-74-9 | Buy NVS-PAK1-1 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
